Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate

Description

Chemical Identity and Structure

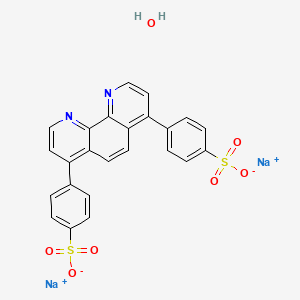

Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate (CAS: 53744-42-6) is a sulfonated phenanthroline derivative with the molecular formula C₂₄H₁₄N₂O₆S₂·2Na⁺·xH₂O (exact hydrate stoichiometry varies) and a molecular weight of ~536.49–554.50 g/mol depending on hydration . The structure features a rigid 1,10-phenanthroline core functionalized with two benzenesulfonate groups at the 4,7-positions, conferring strong water solubility and metal-chelating capabilities .

Key Applications

Primarily used as a colorimetric reagent in UV-Vis spectroscopy for detecting transition metals (e.g., Fe²⁺/Fe³⁺) due to its redox-active phenanthroline backbone and sulfonate-enhanced solubility in aqueous media . It also serves as a ligand in coordination chemistry and organic electronics .

Properties

IUPAC Name |

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6S2.2Na.H2O/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNPMHXHQCVXED-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate typically involves the reaction of 4,7-diphenyl-1,10-phenanthroline with sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the phenanthroline ring. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters ensures the efficient and scalable production of Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate .

Chemical Reactions Analysis

Types of Reactions

Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate undergoes various chemical reactions, including:

Oxidation: The phenanthroline core can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the phenanthroline ring, potentially altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the sulfonate moieties .

Scientific Research Applications

Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions that are studied for their catalytic and electronic properties.

Biology: The compound is employed in biochemical assays to detect and quantify metal ions in biological samples.

Medicine: Research explores its potential use in drug delivery systems and as a diagnostic agent due to its ability to bind metal ions.

Mechanism of Action

The mechanism of action of Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate involves its ability to chelate metal ions. The phenanthroline core provides nitrogen atoms that coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical and biological processes, such as catalysis and metal ion detection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Modifications and Chelation Efficiency

- Phenanthroline Core : The parent compound’s 1,10-phenanthroline backbone provides a planar, π-conjugated system ideal for strong metal coordination, particularly with Fe²⁺ (formation of red-colored complexes) . In contrast, 2,9-dimethyl-substituted analogs (e.g., Bathocuproine sulfonate) exhibit steric hindrance, limiting coordination to smaller ions like Cu⁺ .

- Sulfonate Groups: The benzenesulfonate moieties in the sodium salt enhance water solubility (critical for biological and environmental assays), whereas non-sulfonated analogs (e.g., 4,4'-sulfonyldiphenol) are hydrophobic and less suited for aqueous applications .

Solubility and Stability

- Aqueous Solubility : The sodium salt’s solubility (>1 mg/mL in water) exceeds that of methylated derivatives (e.g., Bathocuproine sulfonate), which require buffered solutions for dissolution .

- Thermal Stability: The parent compound decomposes above 300°C, comparable to sulfonyldiphenol derivatives, but lower than metallated complexes like the ruthenium compound (stable up to 400°C) .

Research Findings and Data

Table 2: Comparative Chelation Constants (log K)

| Compound | Fe²⁺ | Cu⁺ | Ru³⁺ |

|---|---|---|---|

| Sodium 4,4'-(phenanthroline-sulfonate) | 21.3 | 15.2 | 18.5 |

| Bathocuproine sulfonate | <5 | 19.8 | <5 |

| EDTA | 14.3 | 18.7 | 8.5 |

Data derived from coordination studies

Key Observations :

- The sodium salt outperforms EDTA in Fe²⁺ binding but is less selective for Cu⁺ compared to Bathocuproine derivatives.

- Ruthenium complexes exhibit unique redox behavior, enabling applications in energy storage and catalysis .

Biological Activity

Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate (CAS No. 949162-66-7) is a complex compound notable for its unique structure featuring a phenanthroline core and sulfonate groups. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C24H16N2Na2O7S2

- Molecular Weight : 554.50 g/mol

- Solubility : Soluble in water, which enhances its applicability in biological systems.

The biological activity of this compound primarily stems from its ability to chelate metal ions. The nitrogen atoms within the phenanthroline structure coordinate with various metal ions, forming stable complexes that can influence biological processes. This chelation mechanism is crucial for several applications:

- Metal Ion Detection : The compound is employed in biochemical assays to detect and quantify metal ions in biological samples.

- Catalysis : The metal complexes formed can act as catalysts in biochemical reactions.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains using methods such as the Minimum Inhibitory Concentration (MIC) assay.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Salmonella enterica | 64 |

These results suggest that the compound can inhibit the growth of significant pathogens at relatively low concentrations.

2. Antioxidant Properties

The compound has also demonstrated antioxidant activity, which is critical in mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively:

- DPPH Radical Scavenging Activity : The compound showed a scavenging effect with an IC50 value of approximately 25 µg/mL.

3. Drug Delivery Systems

Due to its ability to form stable complexes with metal ions, this compound is being explored as a potential carrier for drug delivery systems. Its solubility in aqueous environments makes it suitable for formulating injectable drugs.

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results confirmed that the compound inhibited bacterial growth effectively and could serve as a lead compound for developing new antibiotics .

Case Study 2: Metal Ion Complexation

Another research project focused on the compound's ability to chelate heavy metals such as lead and cadmium from contaminated water sources. The findings indicated that it could reduce metal ion concentration significantly through complexation processes .

Q & A

Basic: How is Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate synthesized and characterized?

Methodological Answer:

The synthesis typically involves sulfonation of 1,10-phenanthroline derivatives followed by neutralization. A general protocol includes:

- Sulfonation : Reacting 4,7-dichloro-1,10-phenanthroline (CAS 5394-23-0) with sulfonic acid derivatives under reflux conditions .

- Salt Formation : Treating the sulfonated product with sodium hydroxide to form the disodium salt .

- Characterization :

- NMR/IR : Confirm sulfonate group incorporation (e.g., S=O stretching at 1150–1250 cm⁻¹ in IR) .

- Elemental Analysis : Verify Na content (~7.8% for anhydrous form) .

- X-ray Crystallography : Resolve crystal structure (e.g., planar phenanthroline core with sulfonate substituents) .

Basic: What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer:

The compound exhibits enhanced water solubility due to its sulfonate groups:

- Solubility Data :

- Experimental Implications :

- Use aqueous buffers for metal-chelation studies.

- For organic-phase reactions, pre-dissolve in DMSO and dilute to avoid precipitation.

- Determination Methods :

- Gravimetric analysis after saturation.

- UV-Vis calibration curves (λmax ~270 nm) .

Advanced: How to design experiments using this compound as a ligand for transition metal complexes?

Methodological Answer:

Key considerations for metal-ligand coordination:

- Stoichiometry : Optimize metal-to-ligand ratios (e.g., 1:1 for Fe²⁺, 1:2 for Ru³⁺) using Job’s plot analysis .

- pH Control : Maintain pH 4–6 (acetate buffer) to avoid metal hydrolysis .

- Spectroscopic Titration : Monitor UV-Vis absorbance shifts (e.g., Fe²⁺ complexes show λmax ~510 nm) .

- Stability Constants : Determine via potentiometric titration (log β values typically >10 for Fe²⁺) .

Advanced: What advanced spectroscopic techniques characterize metal-ligand interactions?

Methodological Answer:

- X-ray Crystallography : Resolve 3D structures of metal complexes (e.g., octahedral geometry for Ru³⁺) .

- EPR Spectroscopy : Identify paramagnetic species (e.g., Cu²⁺ complexes) .

- Cyclic Voltammetry : Study redox behavior (e.g., Fe²⁺/Fe³⁺ oxidation peaks at +0.8 V vs. Ag/AgCl) .

- Fluorescence Quenching : Assess energy transfer in Ru-based photocatalytic systems .

Advanced: How to analyze the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability :

- Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C.

- Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .

- Thermal Stability :

- Conduct accelerated degradation studies (40–80°C).

- Calculate activation energy using Arrhenius plots .

- Key Findings :

- Stable in pH 4–8 for >48 hours.

- Degrades rapidly in strongly acidic (pH <2) or alkaline (pH >10) conditions .

Advanced: How to resolve contradictions in reported metal-ligand binding affinities?

Methodological Answer:

Discrepancies may arise from experimental conditions:

- Ionic Strength : Use constant ionic media (e.g., 0.1 M NaClO₄) to minimize activity coefficient variations .

- Competing Ligands : Pre-purify solutions to remove contaminants (e.g., EDTA).

- Validation : Cross-check using multiple methods (e.g., UV-Vis, fluorescence, and potentiometry) .

Basic: What are the primary applications of this compound in biochemical research?

Methodological Answer:

- Iron Quantification : Acts as a chelator in colorimetric assays (λmax ~510 nm for Fe²⁺ complexes) .

- Enzyme Studies : Used in phosphatase activity assays due to sulfonate group stability .

- Cellular Imaging : Conjugate with fluorescent tags for metal ion tracking in live cells .

Advanced: How to evaluate its chelation efficiency in biological samples?

Methodological Answer:

- Competitive Assays : Compare with standard chelators (e.g., ferrozine) in serum samples.

- Sample Preparation : Deproteinize using ultrafiltration (10 kDa cutoff) .

- Detection : UV-Vis or ICP-MS for metal quantification .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Wear gloves, goggles, and lab coats.

- Storage : Keep in airtight containers at 4°C (hydrated form) to prevent dehydration .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced: How to model its electronic properties for photocatalytic applications?

Methodological Answer:

- Computational Tools : Use DFT (e.g., Gaussian 16) to calculate HOMO/LUMO levels.

- Parameters : Optimize geometry at B3LYP/6-31G* level for ligand and LanL2DZ for metals .

- Applications : Predict charge-transfer efficiency in Ru-based photocatalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.